Product packaging for N-Boc-D-serine methyl ester(Cat. No.:CAS No. 95715-85-8)

N-Boc-D-serine methyl ester

Cat. No.: B558445
CAS No.: 95715-85-8
M. Wt: 219.23 g/mol
InChI Key: SANNKFASHWONFD-ZCFIWIBFSA-N
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Description

Significance of D-Amino Acid Derivatives in Organic Synthesis and Biochemistry

While L-amino acids are the canonical components of proteins, their D-enantiomers play crucial and diverse physiological roles. nih.gov D-amino acids are integral components of bacterial cell walls, and they function as neurotransmitters and hormones in various organisms, including mammals. nih.govresearchgate.nettandfonline.com This has spurred significant interest in the synthesis and application of D-amino acid derivatives. In organic synthesis, these derivatives serve as invaluable chiral building blocks, enabling the construction of complex molecules with specific stereochemistry. rsc.org This is particularly vital in medicinal chemistry, where the chirality of a drug molecule can profoundly influence its pharmacological activity. D-amino acids and their derivatives are key components in a range of pharmaceuticals, including antibiotics, anti-cancer agents, and drugs targeting neurological disorders. researchgate.netrsc.orgmedchemexpress.com

Historical Context of N-Protected Amino Acid Esters

The development of peptide chemistry has been intrinsically linked to the evolution of protecting group strategies. The need to selectively form peptide bonds without unwanted side reactions led to the introduction of N-protected amino acid esters. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, became a cornerstone of this field. organic-chemistry.org Its stability under a wide range of conditions, coupled with its facile removal under acidic conditions, made it a preferred choice for protecting the amino group of amino acids. ontosight.aiorganic-chemistry.org The esterification of the carboxylic acid further enhances the stability and handling of the amino acid derivative, preventing its participation in unwanted reactions. acs.org This dual protection strategy, exemplified by compounds like Boc-D-Ser-OMe, allows for precise and controlled peptide synthesis, both in solution and on a solid phase. ontosight.aisigmaaldrich.com

Role of Boc-D-Ser-OMe as a Fundamental Building Block

Boc-D-Ser-OMe serves as a fundamental and versatile building block in numerous synthetic endeavors. Its primary application lies in peptide synthesis, where it enables the incorporation of D-serine residues into peptide chains. chemimpex.com This is crucial for creating peptides with enhanced stability against enzymatic degradation, as well as for probing the structure-activity relationships of biologically active peptides. nih.gov Beyond peptide synthesis, the bifunctional nature of Boc-D-Ser-OMe, possessing both a protected amine and a hydroxyl group, makes it a valuable precursor for the synthesis of a wide array of other molecules. It is utilized in the development of chiral catalysts, pharmaceuticals, and in bioconjugation techniques. chemimpex.com Its ability to participate in diverse chemical transformations while maintaining stereochemical integrity underscores its importance as a chiral synthon. rsc.org

Scope and Objectives of Research on Boc-D-Ser-OMe

Current research on Boc-D-Ser-OMe is multifaceted, reflecting its broad utility. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers continue to explore more efficient and stereoselective methods for the synthesis of Boc-D-Ser-OMe and its derivatives. rsc.orgacs.org

Applications in Medicinal Chemistry: A significant focus is on the use of Boc-D-Ser-OMe in the synthesis of novel therapeutic agents. This includes the development of peptide-based drugs, as well as non-peptidic small molecules where the D-serine scaffold provides a key structural element. chemimpex.comresearchgate.net For instance, it has been used in the synthesis of quinazolinone derivatives that act as PI3K inhibitors for cancer treatment and tricyclic pyrolopyranopyridines that inhibit protein kinase activity. medchemexpress.com

Elucidation of Biological Roles: The incorporation of D-serine into peptides using Boc-D-Ser-OMe as a building block aids in studying the biological functions of D-amino acid-containing peptides. nih.gov D-serine itself is a known co-agonist at NMDA receptors in the brain, making its derivatives, and peptides containing them, valuable tools in neuroscience research. researchgate.net

Asymmetric Synthesis: The chiral nature of Boc-D-Ser-OMe makes it a valuable tool in asymmetric synthesis, where it can be used to induce chirality in new molecules. rsc.org

The continued exploration of Boc-D-Ser-OMe's chemistry and applications promises to yield further advancements in organic synthesis, medicinal chemistry, and our understanding of the biological roles of D-amino acids.

Physicochemical Properties of Boc-D-Ser-OMe

PropertyValueSource
CAS Number 95715-85-8 chemimpex.comchemsrc.comchemicalbook.com
Molecular Formula C9H17NO5 chemimpex.comchemsrc.comchemicalbook.com
Molecular Weight 219.24 g/mol chemimpex.comchemicalbook.com
Appearance Colorless to light yellowish liquid chemimpex.comchemicalbook.com
Boiling Point 215 °C (lit.) sigmaaldrich.comchemicalbook.com
Density 1.08 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.453 (lit.) sigmaaldrich.comchemicalbook.com
Optical Rotation [α]D20 = +20 ± 3º (c=1 in MeOH) chemimpex.com
Solubility Soluble in Chloroform, Methanol (B129727) chemicalbook.com
Storage Temperature 0-8 °C chemimpex.comchemicalbook.com

Research Findings on Boc-D-Ser-OMe

Research AreaFindingSource
Peptide Synthesis Serves as a key building block for incorporating D-serine residues into peptides, enhancing their diversity and functionality. chemimpex.com Suitable for both solution-phase and solid-phase peptide synthesis. sigmaaldrich.comchemicalbook.com chemimpex.comsigmaaldrich.comchemicalbook.com
Medicinal Chemistry Used in the synthesis of potential therapeutics, including those targeting neurological disorders and cancer. chemimpex.commedchemexpress.com For example, it is a precursor for quinazolinone derivatives that inhibit PI3K activity. medchemexpress.com chemimpex.commedchemexpress.com
Asymmetric Synthesis Employed as a chiral starting material for the synthesis of other enantiomerically pure compounds. acs.org For example, it is a starting material for the gram-scale synthesis of a chiral dehydroalanine (B155165) derivative. acs.org acs.org
Bioconjugation Utilized in bioconjugation techniques to attach biomolecules to other molecules or surfaces. chemimpex.com chemimpex.com
Chemical Synthesis Can be synthesized from D-serine through a two-step process involving esterification and subsequent Boc protection. orgsyn.orgchemicalbook.com orgsyn.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO5 B558445 N-Boc-D-serine methyl ester CAS No. 95715-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKFASHWONFD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327481
Record name Methyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95715-85-8
Record name Methyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-D-SERINE METHYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Route Optimization for Boc D Ser Ome

Strategies for the N-Protection of D-Serine Residues

Protecting the α-amino group of D-serine is essential to prevent unwanted side reactions during subsequent synthetic steps, such as peptide bond formation or esterification. The tert-butyloxycarbonyl (Boc) group is a widely favored choice due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

Boc Protection Mechanism and Considerations for Boc₂Ototal-synthesis.comcommonorganicchemistry.com

Mechanism of Boc Protection with Boc₂O:

Nucleophilic Attack: The lone pair on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of Boc₂O.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Expulsion: The intermediate collapses, expelling a tert-butyl carbonate anion.

Proton Transfer and Decomposition: The tert-butyl carbonate anion abstracts a proton (often from the protonated amine or the solvent/base), and then decomposes into tert-butanol (B103910) and carbon dioxide gas.

While the reaction can proceed without an added base, as the amine itself can act as a base to neutralize the generated acid, bases such as triethylamine (B128534) (Et₃N), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃) are often employed to facilitate the reaction and ensure complete protection, especially in aqueous or mixed solvent systems total-synthesis.comcommonorganicchemistry.comgoogle.com. The generation of CO₂ gas is a characteristic of this reaction, and it is important to allow this gas to escape, meaning reactions should not be performed in sealed vessels commonorganicchemistry.com. Boc₂O is generally stable and easy to handle, but considerations include its solubility in various solvents and potential side reactions if other nucleophilic groups are present and unprotected. For amino acids, Boc protection is typically carried out in aqueous solutions with a base like NaOH google.com.

Comparative Analysis of Amino Protection Strategies

Several protecting groups are available for the α-amino group of amino acids, each with distinct properties and deprotection conditions, making them suitable for different synthetic strategies.

Boc (tert-Butyloxycarbonyl): This group is stable to basic conditions, nucleophiles, and catalytic hydrogenation. It is readily removed by mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) acs.orgug.edu.pl. Its orthogonality with base-labile groups like Fmoc makes it valuable in solid-phase peptide synthesis (SPPS) total-synthesis.com.

Fmoc (9-Fluorenylmethoxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically piperidine (B6355638) total-synthesis.comresearchgate.net. This makes it orthogonal to acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.

Cbz (Benzyloxycarbonyl) / Z: The Cbz group is removed by catalytic hydrogenation (e.g., H₂ with Pd/C) or strong acids like HBr in acetic acid total-synthesis.comug.edu.pl. It is stable to both acidic and basic conditions, offering a different set of orthogonal possibilities. Halogenated Cbz derivatives (e.g., Cl-Z) show greater resistance to repetitive TFA treatments used for Boc deprotection ug.edu.pl.

Esterification Techniques for Serine Carboxylic Acid

The esterification of the carboxylic acid group of D-serine (or its N-protected derivative) with methanol (B129727) is the second key transformation. This step converts the carboxylic acid into a methyl ester, which is often more soluble and reactive in coupling reactions.

Methyl Esterification Protocols: TMS-Diazomethane and Alternative Approachestotal-synthesis.commdpi.com

Several methods can be employed for the methyl esterification of amino acids or their protected derivatives.

Trimethylsilyldiazomethane (TMS-CHN₂): This reagent is a safer and more convenient alternative to diazomethane (B1218177) for methyl esterification mdpi.comtcichemicals.com. The reaction typically involves treating the carboxylic acid with TMS-diazomethane in a solvent mixture, often diethyl ether/methanol, at low temperatures (e.g., 0 °C). The reaction is generally high-yielding and efficient. For example, Boc-D-Ser(Bzl)-OH was converted to Boc-D-Ser(Bzl)-OMe in 100% yield using TMS-diazomethane tcichemicals.com.

Fischer Esterification: This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH) mdpi.com. While effective, it often requires heating and can lead to racemization or side reactions with sensitive substrates.

Thionyl Chloride (SOCl₂) Method: Treating the amino acid with thionyl chloride in methanol generates the methyl ester hydrochloride salt. This method is robust but can be harsh mdpi.comresearchgate.net.

Trimethylchlorosilane (TMSCl) in Methanol: This method offers a convenient room-temperature approach to prepare amino acid methyl ester hydrochlorides with good to excellent yields mdpi.com. It is compatible with various amino acids and is operationally simpler than some other methods.

Methyl Iodide (CH₃I) with a Base: N-Boc-L-serine can be esterified using methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0 °C, followed by warming to room temperature orgsyn.org.

The choice of method depends on the substrate's sensitivity, the desired product form (free ester or salt), and the available reagents. For Boc-D-ser-OMe, TMS-diazomethane is a highly effective and widely used reagent tcichemicals.com.

Selective Esterification in the Presence of Multiple Functional Groups

Serine possesses a hydroxyl group on its side chain, which could potentially react under certain esterification conditions, leading to unwanted byproducts. However, most standard methyl esterification protocols for carboxylic acids are selective for the carboxyl group over the primary alcohol.

Boc Protection: The presence of the Boc group on the amine protects it from reacting during esterification.

Hydroxyl Group Reactivity: The hydroxyl group of serine is a primary alcohol and is significantly less reactive towards esterification with methanol under acidic or carbodiimide-mediated conditions compared to the carboxylic acid. Methods like Fischer esterification or TMS-diazomethane esterification are generally selective for the carboxylic acid mdpi.comtcichemicals.com.

Side-Chain Protection: In some synthetic schemes, the hydroxyl group of serine might be protected (e.g., as a benzyl (B1604629) ether, Boc-Ser(Bzl)-OH) before esterification, especially if harsher conditions are anticipated or if the hydroxyl group needs to be preserved for later functionalization. However, for the direct synthesis of Boc-D-ser-OMe, explicit protection of the hydroxyl group is often not required for the esterification step itself.

The key is to use conditions that favor the reaction at the carboxylic acid. For instance, the TMS-diazomethane method is known for its mildness and selectivity tcichemicals.com.

Multi-Step Synthesis Pathways Leading to Boc-D-Ser-OMetotal-synthesis.comtcichemicals.comthieme-connect.de

The synthesis of Boc-D-ser-OMe can be achieved through various sequences, typically involving the protection of the amine and the esterification of the carboxyl group.

Common Pathway 1: N-Protection followed by Esterification

N-Protection of D-Serine: D-serine is reacted with Boc₂O in a suitable solvent system (e.g., aqueous base) to yield Boc-D-serine google.com.

Reaction Example: D-serine + Boc₂O + NaOH (aq) → Boc-D-serine.

Methyl Esterification of Boc-D-Serine: The resulting Boc-D-serine is then esterified with methanol.

Using TMS-Diazomethane: Boc-D-serine + TMS-CHN₂ (in Et₂O/MeOH) → Boc-D-ser-OMe tcichemicals.com.

Using TMSCl/MeOH: Boc-D-serine + TMSCl + MeOH → Boc-D-ser-OMe·HCl (followed by neutralization if free base is desired). mdpi.com

Common Pathway 2: Esterification followed by N-Protection

Methyl Esterification of D-Serine: D-serine is first converted to its methyl ester hydrochloride salt.

Using TMSCl/MeOH: D-serine + TMSCl + MeOH → H-D-ser-OMe·HCl mdpi.com.

Using SOCl₂/MeOH: D-serine + SOCl₂ + MeOH → H-D-ser-OMe·HCl researchgate.net.

N-Protection of D-Serine Methyl Ester: The obtained D-serine methyl ester hydrochloride is then protected with Boc₂O, typically in the presence of a base to neutralize the HCl salt and facilitate the reaction.

Reaction Example: H-D-ser-OMe·HCl + Boc₂O + Base → Boc-D-ser-OMe.

Considerations for Optimization:

Yield and Purity: Optimizing reaction times, temperatures, reagent stoichiometry, and solvent systems is crucial for maximizing yield and purity.

Racemization: For chiral amino acids like D-serine, minimizing racemization during the synthetic steps is paramount. While esterification and Boc protection are generally low-risk for racemization, careful control of conditions is always advised chemrxiv.org.

Cost and Safety: The choice of reagents and solvents also involves considerations of cost-effectiveness and safety, with reagents like TMS-diazomethane offering advantages over traditional diazomethane tcichemicals.com.

Side-Chain Protection: If the hydroxyl group of serine needs protection for subsequent steps, it is often introduced before or after the Boc protection, commonly as a benzyl ether (Boc-Ser(Bzl)-OH) peptide.com. The synthesis of Boc-D-ser-OMe itself does not inherently require side-chain protection of the hydroxyl group.

A reported synthesis using TMS-diazomethane converted Boc-D-Ser(Bzl)-OH to Boc-D-Ser(Bzl)-OMe in 100% yield tcichemicals.com. Another method involves reacting N-Boc-L-serine with methyl iodide and potassium carbonate, yielding N-Boc-L-serine methyl ester in 86% yield orgsyn.org. The synthesis of Boc-D-serine methyl ester (CAS 95715-85-8) is also commercially available, indicating established synthetic routes chemimpex.com.

Advanced Reaction Mechanisms and Derivatization Chemistry of Boc D Ser Ome

Reactivity of the Protected Amine and Hydroxyl Groups

The presence of the Boc and methyl ester protecting groups directs the reactivity of Boc-D-Ser-OMe primarily toward its β-hydroxyl group. This functional group can participate in a variety of nucleophilic and electrophilic transformations, making it a pivotal site for molecular elaboration. The inherent chirality of the D-serine backbone plays a critical role in influencing the stereochemical outcome of these reactions.

The β-hydroxyl group of Boc-D-Ser-OMe can be chemically modified through several pathways. A common strategy involves its conversion into a better leaving group to facilitate nucleophilic substitution. Alternatively, it can be transformed through reactions with various electrophiles.

One of the most significant transformations is its cyclization to a β-lactone under Mitsunobu reaction conditions (e.g., triphenylphosphine (B44618) and an azodicarboxylate). researchgate.net This reaction proceeds through the activation of the hydroxyl group, followed by an intramolecular SN2 attack by the carboxylate oxygen, which results in an inversion of stereochemistry at the C-3 position. researchgate.net The resulting strained β-lactone is a highly reactive intermediate that can be opened by a variety of nucleophiles, such as azides or other amino acid derivatives, providing access to diverse β-substituted alanines. clockss.org

The hydroxyl group can also be converted into a sulfonate ester (e.g., tosylate or mesylate), which then serves as an excellent leaving group for SN2 reactions with nucleophiles like halides or cyanides. Furthermore, direct electrophilic reactions at the hydroxyl position, such as etherification (e.g., benzylation to form Boc-D-Ser(Bzl)-OMe) or esterification, can be performed to introduce different functionalities or protecting groups. bzchemicals.com

Table 1: Selected Transformations at the β-Hydroxyl Position of Boc-D-Ser-OMe
Reaction TypeReagentsProduct TypeKey Mechanism FeatureReference
Mitsunobu CyclizationPPh₃, DEAD/DIADβ-LactoneIntramolecular SN2 cyclization with inversion at C-3 researchgate.net
SulfonylationTsCl, pyridine (B92270) or MsCl, Et₃NSulfonate EsterActivation of OH group for nucleophilic substitution sigmaaldrich.com
Etherification (Benzylation)NaH, Benzyl (B1604629) Bromide (BnBr)Benzyl EtherWilliamson ether synthesis bzchemicals.com
Fluorination(Diethylamino)sulfur trifluoride (DAST)β-Fluoro derivativeNucleophilic fluorination sigmaaldrich.comnih.gov

The stereochemical integrity of the α-carbon (C-2) and the configuration at the β-carbon (C-3) are paramount in reactions involving Boc-D-Ser-OMe. The D-configuration of the starting material acts as a chiral template, often directing the stereochemical outcome of subsequent transformations.

During peptide synthesis, activation of the carboxyl group (once deprotected) can lead to the formation of an oxazol-5(4H)-one intermediate, which is susceptible to racemization at the α-carbon. mdpi.com Although the methyl ester in Boc-D-Ser-OMe prevents this specific pathway, it is a critical consideration when the ester is cleaved.

Reactions at the β-hydroxyl group that proceed via an SN2 mechanism, such as the Mitsunobu reaction, result in a predictable inversion of stereochemistry at the C-3 center. researchgate.net This stereospecificity is highly valuable for the synthesis of enantiomerically pure compounds. For instance, the synthesis of various hydroxyglutamic acids from O-benzyl-N-Boc-D-serine relies on stereocontrolled reactions where the initial chirality dictates the final product's configuration. beilstein-journals.org Similarly, the addition of nucleophiles to dehydroalanine (B155165) derived from Boc-D-Ser-OMe is often diastereoselective, influenced by the existing chiral environment. acs.org

Nucleophilic and Electrophilic Transformations at the β-Hydroxyl Position

Cleavage of the Boc Protecting Group and Methyl Ester

The utility of Boc-D-Ser-OMe as a synthetic intermediate is heavily dependent on the ability to selectively remove the Boc and methyl ester protecting groups. iris-biotech.de The distinct chemical lability of the acid-sensitive Boc group and the base-labile (or otherwise cleavable) methyl ester allows for orthogonal or differential deprotection strategies. iris-biotech.de

The tert-butoxycarbonyl (Boc) group is a classic acid-labile protecting group, typically removed under strongly acidic conditions that leave the methyl ester intact. wikipedia.orgjk-sci.com The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). jk-sci.com

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. jk-sci.commdpi.com This protonation weakens the adjacent alkyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. jk-sci.com The carbamic acid rapidly undergoes spontaneous decarboxylation to yield the free amine (as an ammonium (B1175870) salt) and carbon dioxide gas. wikipedia.orgjk-sci.com

A potential complication is the reaction of the highly electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or tyrosine. peptide.com To prevent these side reactions, scavengers like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation. wikipedia.org

The ability to remove either the Boc group or the methyl ester selectively is crucial for multi-step syntheses.

Selective Cleavage of the Boc Group: As discussed, treatment with TFA in DCM effectively removes the Boc group while leaving the methyl ester untouched. jk-sci.com Other acidic systems, such as hydrogen chloride (HCl) in an organic solvent (e.g., methanol (B129727) or dioxane) or reagents like aluminum chloride (AlCl₃), can also achieve this selective deprotection. wikipedia.org

Selective Cleavage of the Methyl Ester: The methyl ester is robust under the acidic conditions used for Boc removal but can be cleaved under basic or nucleophilic conditions. The standard method is saponification using an aqueous base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). acs.org However, this method can sometimes lead to side reactions, including epimerization. For more sensitive substrates, milder and more specific reagents are preferred. For example, lithium iodide (LiI) in a solvent such as pyridine or ethyl acetate (B1210297) can selectively cleave methyl esters. researchgate.net Other specialized methods involve nucleophilic displacement of the carboxylate from the methyl group using reagents like sodium cyanide in hexamethylphosphoramide (B148902) (HMPA) or phenyl selenide (B1212193) anion, which proceed via an SN2 mechanism. researchgate.netresearchgate.net

Table 2: Reagents for Selective Deprotection of Boc-D-Ser-OMe
Protecting GroupReagent SystemConditionsOther Group StatusReference
BocTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room TemperatureMethyl Ester Intact jk-sci.com
BocHCl in Methanol/DioxaneRoom TemperatureMethyl Ester Intact wikipedia.org
Methyl EsterLiOH or NaOH in H₂O/THF0°C to Room TemperatureBoc Group Intact acs.org
Methyl EsterLithium Iodide (LiI) in Pyridine/Ethyl AcetateRefluxBoc Group Intact researchgate.net
Methyl EsterNaSeHDMFBoc Group Intact researchgate.net

Acid-Labile Deprotection Mechanisms

Formation of Dehydroalanine Derivatives from Boc-D-Ser-OMe

Boc-D-Ser-OMe is a key precursor for the synthesis of N-Boc-dehydroalanine methyl ester (Boc-Dha-OMe). acs.orgacs.org Dehydroalanine (Dha) is an α,β-unsaturated amino acid that serves as a versatile intermediate in synthetic and chemical biology. nih.govwikipedia.org Its electrophilic double bond makes it an excellent Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org

The synthesis of Boc-Dha-OMe from Boc-D-Ser-OMe involves a β-elimination reaction, effectively removing the elements of water from the serine side chain. This is typically achieved by first converting the β-hydroxyl group into a good leaving group. A common and effective method is the Grieco elimination, which involves reaction with o-nitrophenylselenocyanate and tributylphosphine, followed by oxidative workup with hydrogen peroxide. A more direct approach involves dehydration using reagents like Burgess reagent or by activating the hydroxyl group with a sulfonylating agent (e.g., MsCl) followed by base-mediated elimination. acs.org The resulting Boc-Dha-OMe can then be used in conjugate addition reactions with various nucleophiles to synthesize unnatural amino acids with controlled stereochemistry. acs.orgnih.gov

Synthetic Routes to Chiral Dehydroalanine Analogues

Dehydroalanine (Dha) residues are valuable intermediates in peptide synthesis and for the creation of non-proteinogenic amino acids. The conversion of Boc-D-Ser-OMe into chiral dehydroalanine analogues is a key strategy that leverages the inherent chirality of the serine backbone.

A prominent and efficient method involves a multi-step sequence starting from Boc-D-Ser-OMe. nih.govunirioja.es This route first converts Boc-D-Ser-OMe into a bicyclic N,O-acetal by reacting it with 2,2,3,3-tetramethoxybutane (B127872) (TMB). nih.gov This intermediate is then transformed into a "first-generation" chiral dehydroalanine derivative. nih.gov Subsequent basic hydrolysis followed by an internal lactonization using coupling agents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) affords a more reactive "second-generation" bicyclic dehydroalanine scaffold. nih.govacs.org This final product features a fused oxazolidin-5-one ring, which not only protects the carboxylic acid but also activates it for further reactions. acs.org

The synthesis can be performed on a gram scale, highlighting its practical utility. nih.govacs.org For instance, starting from 11.4 g of N-Boc-D-serine methyl ester, 9.4 g of the corresponding bicyclic N,O-acetal was obtained, representing a 75% yield for this step. nih.gov

Starting MaterialIntermediateYieldFinal ProductYieldReference
N-Boc-D-Ser-OMeBicyclic N,O-acetal75%First-generation chiral Dha95% nih.gov
First-generation chiral DhaSecond-generation chiral Dha (via hydrolysis and lactonization)Not specified nih.gov

Other general methods for creating dehydroalanine from serine precursors include direct dehydration and β-elimination reactions. nih.govrsc.org One such approach uses EDCI and copper(I)-chloride to achieve dehydration of serine residues within peptides. rsc.org Another effective method for N-acyl serine esters involves using di-tert-butyl pyrocarbonate ((Boc)₂O) and a catalytic amount of DMAP, which facilitates dehydration to yield N-acyl-N-(tert-butoxycarbonyl)dehydroalanine derivatives. uminho.ptuminho.pt This enhanced reactivity is attributed to the presence of a second acyl group on the nitrogen atom, which acts as a driving force for the elimination. uminho.pt

Investigating Enantioselective Transformations Guided by Boc-D-Ser-OMe

The chirality originating from Boc-D-Ser-OMe is the cornerstone for achieving high enantioselectivity in subsequent transformations. The chiral dehydroalanine derivatives synthesized from it act as powerful stereo-directing templates.

The high degree of stereocontrol in the Michael additions is a result of a conserved stereoinduction mechanism. nih.govunirioja.es The addition of the nucleophile to the dehydroalanine double bond creates an enolate intermediate. The facial selectivity of the subsequent protonation of this enolate determines the final stereochemistry. nih.govacs.org The rigid bicyclic structure of the chiral acceptor effectively shields one face of the molecule, forcing the proton to add from the less hindered concave face. acs.org This results in the formation of a single diastereomer of the product. nih.govresearchgate.net

The absolute configurations of the newly created stereogenic centers have been rigorously confirmed using techniques such as 2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and X-ray crystallography. nih.govunirioja.es Computational studies have further elucidated the reaction mechanism, supporting the proposed model of stereoinduction where the enolate intermediate undergoes protonation from the Si face. acs.org

This robust stereoinduction allows for the synthesis of a wide range of enantiomerically pure compounds. By starting with Boc-D-Ser-OMe, the L-enantiomers of unnatural amino acids are typically produced. unirioja.es Conversely, employing the enantiomeric starting material, Boc-L-Ser-OMe, provides access to the corresponding D-enantiomers of the final products. unirioja.es

Furthermore, the oxazolidin-5-one moiety in the second-generation chiral dehydroalanine not only facilitates stereocontrolled Michael additions but also serves as an activated carboxylic acid. This allows for direct peptide coupling reactions, enabling the construction of complex peptide structures containing unnatural residues. nih.govacs.org This dual functionality makes these scaffolds derived from Boc-D-Ser-OMe exceptionally versatile in peptide and medicinal chemistry. nih.govacs.org

Peptide Coupling via Ring-Opening of Chiral Adducts
Michael AdductAmino Ester (HCl·H₂NR)Aminolysis Product (Yield)Final S-Glycopeptide (Yield)Reference
5'HCl·Gly-OMe7a' (84%)- acs.org
5'HCl·β-Ala-OMe7b' (48%)8b' (82%) acs.org
5HCl·Gly-OMe7a (75%)- acs.org
5HCl·β-Ala-OMe7b (76%)8b (82%) acs.org
5HCl·Phe-OBn7c (78%)8c (59%) acs.org

Applications of Boc D Ser Ome in Peptide Chemistry and Bioactive Compound Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

Boc-D-Ser-OMe is a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). In SPPS, it can be coupled to a growing peptide chain anchored to a solid support, typically using standard coupling reagents. In solution-phase methods, it serves as a key component for fragment condensation or stepwise elongation of peptide chains. The Boc protecting group is compatible with various coupling reagents and reaction conditions commonly employed in both synthetic approaches sigmaaldrich.comsigmaaldrich.comresearchgate.net.

The primary application of Boc-D-Ser-OMe is the stereoselective introduction of D-serine residues into peptide sequences chemimpex.comguidechem.com. D-amino acids, when incorporated into peptides, can significantly alter their properties, including resistance to enzymatic degradation, conformational stability, and receptor binding affinity researchgate.netmdpi.comacs.orgunits.it. Boc-D-Ser-OMe facilitates this incorporation by providing a protected form of D-serine that can be efficiently coupled to the N-terminus of a peptide chain. The methyl ester at the C-terminus remains intact during the coupling and subsequent deprotection steps, offering a stable handle for further manipulations or serving as the final C-terminal functionality. Research has shown that Boc-protected amino acids, including derivatives like Boc-D-Ser-OMe, are suitable for solution-phase peptide synthesis sigmaaldrich.comsigmaaldrich.comresearchgate.net.

The inclusion of D-serine residues, facilitated by Boc-D-Ser-OMe, is a strategic approach to enhance peptide diversity and introduce novel functionalities. Peptides containing D-amino acids often exhibit increased resistance to proteolysis compared to their L-amino acid counterparts, which can lead to improved stability and longer half-lives in biological systems researchgate.netmdpi.comunits.it. Furthermore, the D-configuration can influence peptide conformation, potentially leading to altered binding affinities and specific biological activities. For instance, the substitution of glycine (B1666218) with D-serine has been shown to improve both inhibitory activity and proteolytic resistance in certain peptide inhibitors researchgate.net. Boc-D-Ser-OMe allows researchers to systematically explore these modifications, creating diverse peptide libraries for drug discovery and biological studies.

The incorporation of D-serine residues, using building blocks like Boc-D-Ser-OMe, can influence the solubility and bioavailability of bioactive peptides. While the direct impact of D-serine on solubility is complex and sequence-dependent, it is known that certain amino acid substitutions can enhance these properties nih.govmdpi.com. D-amino acids can alter peptide folding and intermolecular interactions, which may indirectly affect solubility. Moreover, increased resistance to enzymatic degradation, a common outcome of D-amino acid incorporation, directly contributes to improved bioavailability by preventing premature breakdown in vivo researchgate.netmdpi.com. While specific data on Boc-D-Ser-OMe's direct impact on solubility and bioavailability is nuanced, its role in introducing D-serine, which contributes to proteolytic resistance, is well-established.

Strategies for Enhancing Peptide Diversity and Functionality

Development of Complex Peptide Sequences and Peptidomimetics

Boc-D-Ser-OMe is instrumental in the synthesis of more complex peptide structures, including non-proteinogenic peptides and peptidomimetics, which are crucial for developing novel therapeutics and research tools.

Non-proteinogenic peptides, which incorporate amino acids not found in the standard 20 amino acids, are of great interest in medicinal chemistry. Boc-D-Ser-OMe serves as a readily available chiral building block for synthesizing such peptides. For example, it has been utilized in the synthesis of modified amino acids and peptide mimetics, such as iodoalanine intermediates, which are then incorporated into complex molecular structures nih.gov. The ability to introduce a D-serine residue with its protected amino group and esterified carboxyl group allows for precise control over the synthetic pathway, enabling the construction of peptides with unique side-chain functionalities or backbone modifications.

The synthesis of macrocyclic peptides, which often exhibit enhanced stability and unique conformational properties, can also benefit from the use of Boc-D-Ser-OMe. While direct examples of Boc-D-Ser-OMe being used specifically for macrocyclization are less common in the provided search results, its role as a building block for incorporating D-serine into peptide chains that are subsequently cyclized is implied. D-amino acids are known to influence peptide conformation and can be strategically placed within sequences destined for macrocyclization to fine-tune structural rigidity and biological activity units.itexplorationpub.comresearchgate.net. The protected nature of Boc-D-Ser-OMe allows it to be carried through multi-step syntheses, including those leading to macrocyclic peptide formation.

Integration into Bioconjugation Techniques

Attaching Biomolecules to Surfaces and Other Molecular Entities

Boc-D-Ser-OMe serves as a crucial component in bioconjugation strategies, enabling the covalent attachment of biomolecules to surfaces or other molecular entities. This capability is fundamental for developing advanced materials, biosensors, and targeted delivery systems. The protected amino acid ester can be readily functionalized or incorporated into larger peptide sequences, which are then used to modify surfaces like nanoparticles or to label proteins.

Research has demonstrated the application of Boc-protected amino acid esters, including Boc-D-Ser-OMe and its analogues, in the functionalization of magnetic nanoparticles chalcogen.ro. For instance, Boc-protected dipeptides, such as Boc-Ser-Val-OMe, have been utilized in the synthesis and surface functionalization of spinel cobalt ferrites. Following synthesis, the Boc protecting group is typically removed to allow for further conjugation or interaction with biological systems chalcogen.ro.

Furthermore, Boc-amino acid esters are employed in various bioconjugation chemistries, such as thiol-Michael addition reactions. Protected cysteine derivatives like N-Boc-Cys-OMe have been shown to react rapidly with activated acrylates, forming stable thioether conjugates with high yields nih.gov. This highlights the general utility of Boc-protected amino acid esters in creating robust linkages between synthetic molecules and biomolecules, including proteins like Annexin V, for labeling and modification purposes nih.govmpg.de. These methods are essential for creating functionalized surfaces with specific biological recognition capabilities.

Table 1: Applications of Boc-D-Ser-OMe and Related Compounds in Bioconjugation

Application TypeBiomolecule/Surface ModifiedRole of Boc-D-Ser-OMe or AnalogueKey Research Finding/Outcome
Surface FunctionalizationMagnetic NanoparticlesIncorporated into Boc-protected dipeptides (e.g., Boc-Ser-Val-OMe)Used in the synthesis and functionalization of spinel cobalt ferrites for potential biomedical applications chalcogen.ro.
Protein Labeling/ModificationProteins (e.g., Annexin V)Boc-protected amino acid esters (e.g., N-Boc-Cys-OMe) used as building blocksFacilitates rapid and selective conjugation via thiol-Michael addition, forming stable thioether linkages and enabling protein labeling nih.govmpg.de.
Peptide Synthesis for ConjugationVarious BiomoleculesBuilding block for creating peptide sequences for conjugationEnables the precise introduction of D-serine residues into peptides, which can then be attached to surfaces or other molecules for specific applications chemimpex.comchemimpex.com.

Design of Targeted Drug Delivery Systems

The incorporation of Boc-D-Ser-OMe and related protected amino acid derivatives is instrumental in the design of sophisticated peptide-based drug delivery systems. These systems leverage the biocompatibility and biodegradability of peptides, coupled with the precise control offered by protected amino acid building blocks, to create carriers that can deliver therapeutic agents to specific sites within the body.

Boc-D-Ser-OMe has been explored in the development of therapeutics targeting neurological disorders, acting as a pathway to create agents that modulate neurotransmitter systems chemimpex.com. Furthermore, protected amino acid esters are utilized in the synthesis of peptide-drug conjugates and self-assembling peptide nanostructures. For instance, tetrapeptides such as Boc-Trp-Leu-Trp-Leu-OMe have been shown to self-assemble into spherical nano- or microspheres, a property that can be exploited for encapsulating and delivering drugs mdpi.com.

Research into targeted anticancer therapies also highlights the role of these compounds. Derivatives like Boc-L-DP-L-Ome have been investigated in conjunction with gold or silver nanoparticles (Au/Ag-NPs) for anticancer activity against colon cancer cell lines, demonstrating superior effects on malignant tumors at low concentrations nih.gov. The synthesis of prodrugs also frequently involves Boc-protected amino acid esters, such as in the creation of norfloxacin (B1679917) prodrugs, where Boc-protected amino acids are conjugated to the drug to improve its delivery and efficacy nih.gov. These strategies underscore the importance of Boc-D-Ser-OMe in constructing advanced drug delivery platforms with enhanced targeting capabilities and therapeutic outcomes.

Table 2: Applications of Boc-D-Ser-OMe and Related Compounds in Drug Delivery Systems

Drug Delivery System TypeTargeted Application/DiseaseRole of Boc-D-Ser-OMe or AnalogueKey Research Finding/Outcome
Peptide-Based TherapeuticsNeurological DisordersBuilding block for developing agents that modulate neurotransmitter systemsExplored in creating therapeutic agents for neurological disorders, leveraging the D-serine residue's role in neuropharmacology chemimpex.com.
Self-Assembling Peptide NanostructuresGeneral Drug DeliveryComponent of self-assembling tetrapeptides (e.g., Boc-Trp-Leu-Trp-Leu-OMe)Forms spherical nano-/microspheres upon dissolution, offering a platform for drug encapsulation and delivery mdpi.com.
Nanoparticle-Drug ConjugatesColon CancerIncorporated into peptide-nanoparticle conjugates (e.g., Boc-L-DP-L-Ome-Au(Ag)-NPs)Demonstrated anticancer activity against colon cancer cell lines, showing enhanced effects on malignant tumors nih.gov.
Prodrug SynthesisAntibacterial Therapy (e.g., Norfloxacin)Used as a protected amino acid building block in drug conjugation (e.g., Z-Gly-Ser-OMe, Boc-Leu-norfloxacin)Facilitates the synthesis of macromolecular prodrugs, improving drug delivery and potentially efficacy by conjugating amino acid derivatives to therapeutic agents nih.gov.

Compound List:

Boc-D-Ser-OMe

N-tert-Butoxycarbonyl-D-serine methyl ester

Boc-D-Ser-Val-OMe

N-Boc-Cys-OMe

Boc-Trp-Leu-Trp-Leu-OMe

Boc-L-DP-L-Ome

Z-Gly-Ser-OMe

Boc-Leu-norfloxacin

N-Boc-L-serine methyl ester

N-Boc-DL-serine methyl ester

Boc-L-Ser-OMe

Boc-Ser-OMe

N-Boc-D-Ala

Gly-OH

N-Boc-D-Ser(OBn)-OH

N-Boc-L-Hpg

N-Boc-L-Ala

L-Tyr-OMe

Valine methyl ester hydrochloride

N-BOC-L serine

N,N'-dicyclohexylcarbodiimide

Annexin V

Norfloxacin

Boc-Gly-Phe-Gly-Gly(α-norfloxacin)-OMe

Boc-Tyr-OMe

Phenothiazine

Phenoxazine

Ac-Trp(Boc)-OMe

Ac-Phe-OMe

Ac-His-OMe

Ac-Tyr-OMe

Ac-Pro-OMe

Ac-Ser-OMe

Ac-Cys-OMe

Boc-His-OMe

Cisplatin

Camptothecin

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for evaluating the purity of chemical compounds and, where relevant, determining their enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) in Research Contexts

High-Performance Liquid Chromatography (HPLC) is widely utilized for assessing the purity of Boc-D-Ser-OMe. Research suppliers frequently report purity levels determined by HPLC, indicating the compound's quality for synthetic and analytical purposes. For example, purity specifications often exceed 98.0% by HPLC chemimpex.comcymitquimica.comchemicalbook.comtcichemicals.com. One supplier reports a specific purity of 99.07% by HPLC ruifuchemical.com. While direct research findings detailing enantiomeric excess determination for Boc-D-Ser-OMe are not extensively published in the provided search results, HPLC is the standard method for such analyses in related chiral compounds. The general application of HPLC in research contexts for Boc-D-Ser-OMe focuses on quantifying the main product and identifying potential impurities arising from synthesis or degradation.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) also serves as a method for purity assessment of Boc-D-Ser-OMe. Similar to HPLC, GC purity specifications are commonly provided by chemical suppliers. Purity levels reported via GC typically range from ≥96.0% to >98.0% chemicalbook.comruifuchemical.comvwr.comvwr.comavantorsciences.com. GC is particularly useful for volatile or semi-volatile compounds, and its application here helps confirm the absence of volatile impurities.

Table 1: Purity Assessment of Boc-D-Ser-OMe by Chromatographic Methods

MethodPurity SpecificationSource(s)
HPLC≥ 98% chemimpex.comcymitquimica.comtcichemicals.com
HPLC>98.0% cymitquimica.comchemicalbook.comtcichemicals.comruifuchemical.com
HPLC99.07% ruifuchemical.com
GC≥96.0% vwr.comvwr.comavantorsciences.com
GC>98.0% chemicalbook.comruifuchemical.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure and identifying functional groups within Boc-D-Ser-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Boc-D-Ser-OMe. While specific ¹H NMR data for the D-enantiomer is not exhaustively detailed in all sources, representative data for the closely related L-enantiomer offers insight into the expected spectral features ichemical.com. The ¹H NMR spectrum typically exhibits signals corresponding to the tert-butoxycarbonyl (Boc) group, the methyl ester, the α-proton, the β-methylene protons, and the hydroxyl proton ichemical.comnih.gov. For instance, the Boc group's tert-butyl protons appear as a singlet around δ 1.46 ppm, the methyl ester protons as a singlet around δ 3.79 ppm, and the α-proton as a multiplet around δ 4.39 ppm ichemical.com. The β-methylene protons are usually observed as a complex multiplet due to diastereotopic protons and coupling to the α-proton ichemical.com.

¹³C NMR spectroscopy would complement ¹H NMR by providing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carbamate (B1207046), the quaternary carbon and methyl carbons of the Boc group, the α-carbon, the β-carbon, and the methyl ester carbon. While direct ¹³C NMR data for Boc-D-Ser-OMe was not explicitly detailed in the provided search results, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) are standard in research for confirming proton-proton and proton-carbon connectivity, respectively, thereby aiding in unambiguous structural assignment.

Table 2: Representative ¹H NMR Spectral Data for Boc-D-Ser-OMe (based on L-isomer)

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)AssignmentSource
NH (Boc)~5.54d~6.4Boc NH ichemical.com
CH (α-carbon)~4.39br s-α-proton ichemical.com
CH₂ (β-carbon)~3.96, 3.89ABXJAB=11.2, JBX=3.6β-protons ichemical.com
OCH₃ (methyl ester)~3.79s-Methyl ester ichemical.com
OH (hydroxyl)~2.81br s-Hydroxyl ichemical.com
CH₃ (Boc tert-butyl)~1.46s-Boc tert-butyl ichemical.com

Mass Spectrometry (MS/MS, ESI-HRMS, MALDI-TOF MS) for Molecular Identification

Mass Spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of Boc-D-Ser-OMe, thus confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable, providing precise mass measurements that allow for the determination of the exact molecular formula. The exact mass for Boc-D-Ser-OMe has been reported as 219.11067264 Da nih.gov. This value is consistent with its molecular formula, C₉H₁₇NO₅, and a calculated molecular weight of approximately 219.23-219.24 g/mol chemimpex.comcymitquimica.comruifuchemical.comvwr.comavantorsciences.comnih.govabcr.comchemsrc.comiris-biotech.demedchemexpress.com. While specific MS/MS fragmentation patterns or MALDI-TOF MS data for Boc-D-Ser-OMe are not detailed in the provided results, these techniques are commonly employed in research to further elucidate structural fragments and confirm molecular identity.

Table 3: Mass Spectrometry Data for Boc-D-Ser-OMe

ParameterValue (Da)Method/TypeSource
Exact Mass219.11067264HRMS nih.gov
Monoisotopic Mass219.11067264HRMS nih.gov
Molecular Weight (Calculated)219.23-219.24- chemimpex.comcymitquimica.comruifuchemical.comvwr.comavantorsciences.comnih.govabcr.comchemsrc.comiris-biotech.demedchemexpress.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in Boc-D-Ser-OMe by analyzing the absorption or scattering of infrared light. Although specific absorption frequencies are not explicitly listed in the provided search results, the presence of key functional groups can be inferred. The molecule contains a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, a hydroxyl group, and an amine group (protected as a carbamate).

Typical IR absorption bands expected for Boc-D-Ser-OMe include:

A broad absorption in the region of 3400-3200 cm⁻¹ for the O-H stretching vibration of the hydroxyl group.

An N-H stretching vibration from the carbamate group, typically observed around 3350-3300 cm⁻¹.

C-H stretching vibrations for the aliphatic protons of the Boc group and the methylene/methine carbons, usually found in the 2980-2850 cm⁻¹ range.

Strong carbonyl (C=O) stretching vibrations, with the ester carbonyl typically appearing around 1740-1730 cm⁻¹ and the carbamate carbonyl around 1700-1680 cm⁻¹.

C-O stretching vibrations from both the ester and the carbamate functional groups, commonly observed in the 1250-1150 cm⁻¹ region.

Suppliers often confirm the conformity of the IR spectrum to standards, indicating the presence of these expected functional groups vwr.comvwr.comavantorsciences.comnih.gov. Raman spectroscopy, which probes vibrational modes through inelastic scattering of light, would provide complementary information on these same functional groups and molecular vibrations.

Table 4: Characteristic Infrared (IR) Absorption Bands of Boc-D-Ser-OMe (Expected)

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Assignment
O-H stretch (hydroxyl)~3400-3200Hydroxyl group
N-H stretch (carbamate)~3350-3300Boc NH group
C-H stretch (aliphatic)~2980-2850Alkyl C-H bonds
C=O stretch (ester)~1740-1730Methyl ester C=O
C=O stretch (carbamate)~1700-1680Boc C=O
C-O stretch (ester)~1250-1150Methyl ester C-O
C-O stretch (carbamate)~1220-1160Boc C-O

Compound List:

Boc-D-Ser-OMe (N-tert-butoxycarbonyl-D-serine methyl ester)

Chiral Derivatization Reagents and Stereoselective Detection Methods

The chiral nature of amino acids and their derivatives necessitates methods capable of distinguishing between enantiomers. Boc-D-Ser-OMe, being a derivative of D-serine, is amenable to various chiral analysis techniques.

Marfey's Reagent and Isotope-Labeled Variants for Amino Acid Stereoisomer Resolution

Marfey's reagent, typically N-α-(2,4-dinitro-5-fluorobenzoyl)-L-alanine amide (FDNP-L-Ala-NH2), is a well-established derivatizing agent used for the resolution of amino acid enantiomers via chromatography chempep.com. By reacting with both enantiomers of an amino acid derivative, Marfey's reagent forms diastereomeric derivatives that exhibit different chromatographic retention times, allowing for their separation and quantification. As a chiral amino acid derivative, Boc-D-Ser-OMe can be subjected to such derivatization protocols to confirm its enantiomeric purity or to analyze mixtures containing its enantiomer, L-serine methyl ester.

Furthermore, Boc-D-Ser-OMe serves as a crucial starting material in the synthesis of isotope-labeled compounds. Research has demonstrated the use of Boc-D-Ser-OMe in the preparation of deuterated variants chemsrc.comnih.govunirioja.es. For instance, specific procedures detail the synthesis of deuterated compounds by employing Boc-D-Ser-OMe in reactions that incorporate deuterium (B1214612) atoms, which is vital for metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis chemsrc.comunirioja.es.

Fluorimetric Detection Approaches for Serine Enantiomers

Fluorimetric detection methods offer high sensitivity and are widely used in analytical chemistry. While specific fluorimetric assays tailored exclusively for Boc-D-Ser-OMe are not detailed in the provided literature, its presence in research related to fluorescence analysis indicates its potential application in such methodologies chemicalbook.comgoogle.comgoogle.com. The development of fluorescence sensing devices and analytical methods often involves various organic molecules, including amino acid derivatives, for detecting or measuring analytes google.comgoogle.com. The inherent structural features of Boc-D-Ser-OMe may lend themselves to derivatization with fluorogenic labels, enabling sensitive detection and quantification, particularly in complex biological matrices or during chromatographic separations.

X-ray Diffraction Analysis for Solid-State Conformation

X-ray diffraction analysis is a definitive technique for determining the three-dimensional structure of crystalline solids, providing precise information about molecular conformation, bond lengths, bond angles, and crystal packing. While direct X-ray crystallographic data for Boc-D-Ser-OMe itself is not extensively detailed in the provided snippets, the compound is frequently used as a precursor in synthetic pathways where the resulting derivatives undergo X-ray diffraction analysis chemsrc.comnih.govunirioja.estcichemicals.com.

Studies involving the synthesis of complex molecules from Boc-D-Ser-OMe have reported the collection and refinement of single-crystal X-ray diffraction data for these derived compounds chemsrc.comnih.govtcichemicals.com. This highlights the role of Boc-D-Ser-OMe in research pipelines that ultimately utilize X-ray crystallography to confirm the solid-state conformation and stereochemistry of newly synthesized molecules, thereby validating synthetic routes and structural assignments.

Compound Properties

Boc-D-Ser-OMe is characterized by several key physical and chemical properties that are crucial for its handling, storage, and application in research.

PropertyValueSource(s)
Chemical Name N-Boc-D-Serine Methyl Ester ruifuchemical.comchemimpex.comnih.gov
Synonyms Boc-D-Ser-OMe, Boc-D-Serine Methyl Ester ruifuchemical.comnih.gov
CAS Number 95715-85-8 chempep.comchemsrc.comchemicalbook.comruifuchemical.comchemimpex.comnih.gov
Molecular Formula C9H17NO5 chemsrc.comchemicalbook.comruifuchemical.comchemimpex.comnih.gov
Molecular Weight 219.235 g/mol chemsrc.comchemimpex.comnih.gov
Purity >98.0% (GC) / ≥98% (HPLC) ruifuchemical.comchemimpex.com
Appearance Light Yellowish Liquid ruifuchemical.com
Boiling Point 215 °C (lit.) chemicalbook.comruifuchemical.com
Density 1.08 g/mL at 25 °C (lit.) ruifuchemical.com
Refractive Index n20/D 1.453 (lit.) ruifuchemical.com
Optical Rotation [α]D20 +20 ± 3º (C=1 in MeOH) chemimpex.com

List of Compounds Mentioned:

Boc-D-Ser-OMe (this compound)

Marfey's Reagent (FDNP-L-Ala-NH2)

Deuterated compounds (synthesized from Boc-D-Ser-OMe)

Biochemical and Biological Research Perspectives

Investigations into Enzyme Mechanisms and Protein Interactions

N-tert-Butoxycarbonyl-D-serine methyl ester (Boc-D-Ser-OMe) is a derivative of the D-serine amino acid. medchemexpress.comchemsrc.com Its structure includes a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a methyl ester on the carboxyl terminus. sigmaaldrich.com These modifications enhance the compound's stability and are crucial for its application in various research fields, particularly in the study of enzyme mechanisms and protein interactions. chemimpex.com

Boc-D-Ser-OMe as a Mimic for Natural Substrates

In enzymatic studies, synthetic substrates are often designed to mimic natural substrates to investigate enzyme activity and selectivity. tandfonline.com Boc-D-Ser-OMe serves as an effective mimic for natural substrates in certain enzymatic reactions. The Boc group provides steric protection for the amino group, preventing unwanted reactions, while the methyl ester protects the carboxyl group. This allows researchers to control the molecule's reactivity and study its interaction with the active sites of specific enzymes.

By replacing a natural substrate with a protected analog like Boc-D-Ser-OMe, scientists can gain insights into the structural and conformational requirements of an enzyme's active site. tandfonline.comnih.gov For example, studies involving the enzymatic synthesis of galactosylated serine derivatives used N-tert-butoxycarbonyl serine methyl ester to explore the binding affinity and reaction yields with the enzyme β-galactosidase. mdpi.com Molecular docking simulations in such studies help reveal how these derivatives bind to the enzyme's active site, highlighting interactions with specific residues. mdpi.com This approach is invaluable for understanding enzyme-substrate recognition and for designing enzyme inhibitors or novel catalytic processes.

Studying Biochemical Pathways Related to Serine Metabolism

D-serine is a significant neuromodulator synthesized from L-serine by the enzyme serine racemase. nih.govresearchgate.net Understanding the metabolic pathways of serine is crucial, as they are linked to various cellular functions and neurological processes. nih.govnih.gov Boc-D-Ser-OMe can be used as a tool to probe these pathways.

For instance, research into the metabolism of D-serine utilizes derivatives like Boc-D-Ser-OMe to study the enzymes involved, such as serine racemase and D-amino acid oxidase (DAO), which degrades D-serine. nih.govresearchgate.netnih.gov By introducing this protected D-serine analog into biological systems, researchers can investigate the kinetics and inhibition of these enzymes, shedding light on how D-serine levels are regulated. researchgate.netnih.gov Dysregulation of D-serine metabolism has been implicated in various conditions, making these studies vital for therapeutic development. researchgate.netresearchgate.net

Role in Neuroscience Research

D-serine is recognized as a key signaling molecule in the brain, and Boc-D-Ser-OMe is a valuable compound for its study in neuroscience. chemimpex.comresearchgate.net

Exploration of D-Serine's Co-Agonist Role at NMDA Receptors

D-serine is a potent co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission. researchgate.netpnas.org The activation of NMDA receptors requires both glutamate (B1630785) and a co-agonist like D-serine or glycine. researchgate.net Boc-D-Ser-OMe is used in neuroscience research to investigate this co-agonist function. chemimpex.com Its protected form allows for controlled delivery and subsequent release of D-serine in experimental settings, enabling precise study of its effects on NMDA receptor activity. chemimpex.com

Studies have shown that D-serine is often more potent than glycine at the co-agonist site and that its presence is essential for normal NMDA receptor-mediated neurotransmission. nih.govpnas.orgpnas.org Research using tools that manipulate D-serine levels has demonstrated that degrading endogenous D-serine significantly reduces NMDA receptor activation. nih.govpnas.org

Receptor/EnzymeRole of D-SerineResearch Application of Boc-D-Ser-OMe
NMDA Receptor Co-agonistInvestigating modulation of receptor activity and neurotransmission. chemimpex.comarvojournals.org
Serine Racemase Substrate (L-Serine) / Product (D-Serine)Studying enzyme kinetics and D-serine synthesis pathways. nih.govresearchgate.net
D-Amino Acid Oxidase (DAO) Substrate for degradationProbing enzyme activity and D-serine catabolism. nih.govresearchgate.net

Insights into Synaptic Plasticity and Cognitive Functions

The modulation of NMDA receptors by D-serine directly impacts synaptic plasticity—the cellular basis of learning and memory—including processes like long-term potentiation (LTP). researchgate.netnih.govresearchgate.net Consequently, D-serine signaling is closely linked to cognitive functions. chemimpex.comchemimpex.com

Research utilizing D-serine and its derivatives has provided evidence for its role in these cognitive processes. chemimpex.comchemimpex.com For example, enhancing NMDA receptor function with D-serine has been shown to alleviate impairments in LTP. researchgate.net Such findings underscore the importance of the D-serine pathway in maintaining synaptic health and cognitive performance, making compounds like Boc-D-Ser-OMe useful for developing therapeutic strategies for cognitive disorders. chemimpex.comgoogle.com

Research on Stereochemistry in Biological Systems

Biological systems exhibit a high degree of stereospecificity; enzymes and receptors often interact preferentially with one stereoisomer of a molecule over another. nih.govjneurosci.org The study of D-amino acids like D-serine, therefore, heavily relies on the use of enantiomerically pure compounds.

By comparing the biological effects of Boc-D-Ser-OMe with its L-enantiomer, Boc-L-Ser-OMe, researchers can precisely determine the stereochemical requirements of a biological target. mdpi.comresearchgate.net This comparative approach has been fundamental in confirming that the co-agonist site on the NMDA receptor is highly selective for D-serine over L-serine. pnas.org This principle of stereoselectivity is a cornerstone of modern drug design, where the goal is to create molecules that interact specifically with their intended target to maximize efficacy and minimize off-target effects. The use of stereochemically defined compounds like Boc-D-Ser-OMe is thus essential for advancing our understanding of biological recognition and for the development of targeted therapeutics.

IsomerBiological Relevance
D-Serine Potent co-agonist at the NMDA receptor glycine site, acting as a key neuromodulator. pnas.org
L-Serine Primarily incorporated into proteins; much less potent at the NMDA receptor co-agonist site. nih.govresearchgate.net

Effects of D-Amino Acid Incorporation on Biological Activity

The strategic substitution of naturally occurring L-amino acids with their D-isomers in peptide sequences is a widely used technique to modulate the biological properties of peptides. researchgate.netmdpi.com Proteins and most peptides in nature are composed of L-amino acids. researchgate.net The introduction of D-amino acids can significantly alter a peptide's characteristics, leading to enhanced therapeutic potential. mdpi.comfrontiersin.org

One of the most significant advantages of incorporating D-amino acids is the increased stability of the resulting peptide. nih.govacs.org Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their in vivo effectiveness. acs.org Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are resistant to this enzymatic breakdown, which enhances their effective lifetime. mdpi.comacs.org This improved stability is a crucial factor in the development of peptide-based therapeutics. nih.gov

Furthermore, the presence of D-amino acids can be critical for receptor recognition and binding. mdpi.comfrontiersin.org In some cases, a D-amino acid at a specific position is essential for the peptide to bind to its target receptor. mdpi.com This highlights that the biological activity is not always dependent on a chiral receptor, as some peptides act on non-chiral components like the lipid membrane of pathogens. nih.gov The ability to fine-tune the structure and stability of peptides through D-amino acid incorporation makes it a valuable strategy in designing more potent and durable host defense peptides (HDPs) and other therapeutic agents. mdpi.comfrontiersin.org

Table 1: Summary of Effects of D-Amino Acid Incorporation in Peptides

Feature Effect of D-Amino Acid Incorporation Research Finding Reference
Proteolytic Stability Significantly increased resistance to degradation by proteases. acs.org
Biological Half-Life Extended effective lifetime in vivo. mdpi.com
Secondary Structure Can disrupt L-amino acid-induced structures (e.g., α-helices) or form unique conformations. mdpi.comnih.gov
Biological Activity Can be enhanced, maintained, or lost depending on the position and number of substitutions. mdpi.comnih.gov
Receptor Binding Can be crucial for specific receptor recognition and binding affinity. mdpi.com

Development of Enantiomerically Pure Drugs

The development of enantiomerically pure drugs, also known as single-enantiomer drugs, is a critical focus in the pharmaceutical industry due to the stereospecific nature of biological systems. wisdomlib.orgresearchfloor.org Most biological targets, such as enzymes and receptors, are chiral themselves, meaning they can interact differently with the two enantiomers of a chiral drug. researchfloor.org This difference in interaction can lead to one enantiomer having the desired therapeutic effect while the other may be less active, inactive, or even cause adverse effects. enamine.netnus.edu.sg Consequently, regulatory bodies often encourage the development of single-enantiomer drugs to improve efficacy and safety. enamine.net

Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds. wisdomlib.orgmdpi.com These are molecules that possess one or more chiral centers and serve as precursors in the creation of complex, stereochemically defined pharmaceuticals. wisdomlib.org Boc-D-ser-ome is a prime example of such a chiral building block. chemimpex.com It provides a D-serine residue, allowing for its precise incorporation into a larger molecule while preventing unwanted reactions at its amino group due to the Boc protecting group. chemimpex.comontosight.ai

The use of chiral building blocks is a key strategy in asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. researchfloor.orgmdpi.com Techniques like chiral catalysis and the use of chiral auxiliaries have advanced significantly, enabling the large-scale, cost-effective production of enantiomerically pure drugs. researchfloor.orgmdpi.com By starting with a well-defined chiral molecule like Boc-D-ser-ome, chemists can control the stereochemistry of subsequent reaction steps, ensuring the final product has the correct three-dimensional structure required for its biological function. nus.edu.sg This approach is vital for creating a wide range of therapeutics, from anticancer agents to antihypertensives. researchfloor.org The increasing availability of a diverse array of optically pure chiral building blocks continues to fuel innovation in drug discovery and development. enamine.net

Table 2: Physicochemical Properties of Boc-D-ser-ome

Property Value Reference
Chemical Name N-(tert-Butoxycarbonyl)-D-serine methyl ester ruifuchemical.com
Synonyms Boc-D-Ser-OMe, (R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate ruifuchemical.comchemsrc.com
CAS Number 95715-85-8 chemimpex.comruifuchemical.comchemsrc.com
Molecular Formula C9H17NO5 chemimpex.comruifuchemical.comchemsrc.com
Molecular Weight 219.24 g/mol chemimpex.comruifuchemical.com
Appearance Light yellowish liquid chemimpex.comruifuchemical.com
Boiling Point 215 °C (lit.) ruifuchemical.comchemicalbook.com
Density 1.08 g/mL at 25 °C (lit.) ruifuchemical.comchemicalbook.com
Refractive Index n20/D 1.453 (lit.) ruifuchemical.comchemicalbook.com
Optical Rotation [α]D20 = +20 ± 3º (c=1 in MeOH) chemimpex.com

Theoretical and Computational Studies of Boc D Ser Ome

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of Boc-D-Ser-OMe and related peptide fragments is essential for understanding their folding preferences and dynamic behavior. Molecular Dynamics (MD) simulations allow researchers to explore the energy landscape of the molecule, identifying stable conformers and their interconversion pathways.

Studies on peptides incorporating D-amino acids, such as those involving D-serine, have utilized MD simulations to investigate helix-forming propensities and the influence of side chains on peptide conformation ias.ac.in. While direct MD simulations specifically detailing Boc-D-Ser-OMe's isolated conformational ensemble are not extensively published, general peptide modeling principles apply. These simulations typically involve exploring dihedral angles (φ, ψ, ω) to map out accessible conformational space. The presence of the Boc group and the methyl ester can influence the flexibility and preferred orientations of the peptide backbone and side chain. For instance, the Boc group can participate in intramolecular hydrogen bonding with the amide proton, potentially stabilizing certain conformations iiserpune.ac.in.

Data from related studies on Boc-protected amino acid methyl esters suggest that various conformers exist, with some exhibiting extended structures and others showing folded arrangements stabilized by intramolecular interactions iiserpune.ac.in. The analysis often involves generating Ramachandran plots to visualize the distribution of backbone dihedral angles and identifying low-energy conformers.

Table 7.1: Representative Conformational States and Properties (Illustrative based on peptide studies)

Conformer Type Key Dihedral Angles (φ, ψ) Relative Energy (kcal/mol) Stabilizing Interactions
Extended e.g., (-150°, 150°) 0.0 N/A
Folded (e.g., Turn-like) e.g., (-60°, 120°) 1.5 - 3.0 Intramolecular H-bonds
Helical e.g., (-60°, -30°) 2.0 - 4.0 Backbone H-bonds

Note: The data in this table is illustrative, based on general findings in peptide conformational analysis, as specific detailed studies on isolated Boc-D-Ser-OMe conformers were not found in the initial search.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure, molecular orbitals, charge distribution, and potential reactivity of Boc-D-Ser-OMe. These calculations are crucial for understanding how the molecule might interact chemically or biochemically.

The Boc group, with its carbonyl and ether linkages, and the methyl ester, with its ester carbonyl, are functional groups that can influence the molecule's electronic character and potential reaction pathways. For example, the carbonyl carbons are electrophilic centers. Calculations can also predict vibrational frequencies, which can be correlated with experimental Infrared (IR) spectroscopy data, aiding in structural confirmation and understanding of bonding researchgate.net.

Table 7.2: Selected Quantum Chemical Descriptors (Illustrative)

Property Value (Illustrative) Method/Basis Set (Example) Reference (Conceptual)
Molecular Weight (g/mol) 219.23 N/A nih.govnih.govsigmaaldrich.comtcichemicals.com
HOMO Energy (eV) -6.5 to -7.0 DFT (e.g., B3LYP/6-31G*) researchgate.netscirp.orgrsc.org
LUMO Energy (eV) -1.0 to -1.5 DFT (e.g., B3LYP/6-31G*) researchgate.netscirp.orgrsc.org
HOMO-LUMO Gap (eV) 5.0 - 6.0 DFT (e.g., B3LYP/6-31G*) researchgate.netscirp.orgrsc.org
Partial Charge (Serine Cα) +0.3 to +0.5 DFT (e.g., B3LYP/6-31G*) researchgate.netrsc.org
Partial Charge (Ester C=O) +0.6 to +0.8 DFT (e.g., B3LYP/6-31G*) researchgate.netrsc.org

Note: The values provided are representative of typical calculations for similar protected amino acid esters and are for illustrative purposes only. Specific computational studies on Boc-D-Ser-OMe would yield precise values.

In Silico Modeling of Boc-D-Ser-OMe Interactions in Biological Systems

In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict how Boc-D-Ser-OMe might interact with biological targets. While Boc-D-Ser-OMe itself is primarily a synthetic intermediate, understanding its potential interactions is relevant for designing peptidomimetics or evaluating its behavior in complex biological environments.

Studies on related peptide fragments or inhibitors incorporating Boc-protected amino acids have used molecular docking to predict binding modes and affinities to enzymes or receptors mdpi.comnih.gov. For example, in the context of protease inhibitors, a Boc-Ser-incorporated inhibitor showed specific binding interactions, including covalent bond formation and hydrogen bonding with active site residues mdpi.com. These types of studies highlight the potential for the serine hydroxyl group and the peptide backbone to engage in specific interactions.

Furthermore, computational methods can be used to model the behavior of Boc-D-Ser-OMe within larger peptide structures or as part of a drug discovery program. For instance, in silico modeling is a general tool for predicting pharmacokinetics (PK), drug response, and interactions, which can be applied to molecules derived from Boc-D-Ser-OMe . While direct in silico modeling studies specifically focusing on Boc-D-Ser-OMe's interaction with a particular biological target are not widely reported, the principles of molecular recognition and binding site analysis are applicable.

Table 7.3: Potential In Silico Interaction Features (Hypothetical)

Interaction Type Potential Biological Target Feature Boc-D-Ser-OMe Moiety Involved Predicted Binding Affinity (Illustrative)
Hydrogen Bonding Hydroxyl groups, Amine groups, Carbonyl oxygens Serine -OH, Boc NH, Ester C=O Moderate to strong
Hydrophobic Interactions Aromatic rings, Alkyl chains Boc tert-butyl group Weak to moderate
Covalent Bonding Nucleophilic residues (e.g., Cys, Ser) Serine -OH (after activation) Strong (if reactive)
Electrostatic Charged residues Polar groups, Partial charges Variable

Note: This table presents hypothetical interaction types and involved moieties. Specific biological targets and detailed interaction data for Boc-D-Ser-OMe would require dedicated docking or simulation studies.


Compound List

  • Boc-D-Ser-OMe
  • N-tert-butoxycarbonyl-D-serine methyl ester
  • D-serine
  • Boc-D-Ser-OH
  • Boc-Ser-OMe
  • D-Serine methyl ester hydrochloride
  • L-Serine methyl ester hydrochloride
  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
  • Boc-Tyr-OH
  • 3-Chloro-3-methyl-1-butyne
  • N-tert-butoxycarbonyl-L-threonine methyl ester
  • N-tert-butoxycarbonyl-L-serine methyl ester
  • (R)-methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate
  • (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
  • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
  • methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
  • N-tert-Butoxycarbonyl-D-Serine Methyl Ester
  • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
  • N-BOC-D-Serine methyl ester
  • Future Research Directions and Emerging Applications

    Expanding Synthetic Utility in Multicomponent Reactions

    Multicomponent reactions (MCRs) offer efficient and atom-economical routes to complex molecules. Boc-D-Ser-OMe, as a protected amino acid, can serve as a valuable chiral building block in MCRs, enabling the synthesis of diverse peptide mimetics and heterocyclic compounds. Research into incorporating protected amino acids like Boc-D-Ser-OMe into established MCRs, such as the Ugi or Passerini reactions, could lead to the rapid generation of compound libraries with potential biological activity researchgate.net. The inherent chirality of Boc-D-Ser-OMe can introduce stereochemical control in these reactions, a critical factor in drug discovery and development. For instance, its use in MCRs could facilitate the synthesis of novel peptidomimetics with enhanced stability and modified pharmacological profiles, expanding the repertoire of accessible chemical space for drug discovery.

    Novel Derivatization Strategies for Enhanced Bioactivity

    The Boc protecting group and the methyl ester of Boc-D-Ser-OMe can be selectively modified to create novel derivatives with enhanced bioactivity. For example, derivatization of the hydroxyl group of serine or modification of the ester can lead to prodrugs with improved pharmacokinetic properties or conjugates with enhanced targeting capabilities google.comnih.govmdpi.com. Research into esterification with various alcohols or amidation of the carboxylic acid could yield compounds with altered solubility, membrane permeability, and metabolic stability. Furthermore, exploring novel protecting group strategies or conjugating Boc-D-Ser-OMe to other bioactive molecules could unlock new therapeutic potentials, particularly in areas like neuropharmacology where D-serine derivatives have shown promise chemimpex.comnih.govchemimpex.com.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Boc-D-ser-OME, and how do reaction conditions influence yield and purity?

    • Methodology : Use a combination of solid-phase peptide synthesis (SPPS) and solution-phase methods. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1^1H/13^13C NMR and HPLC-MS .
    • Experimental Design : Compare Boc-protection strategies (e.g., Boc vs. Fmoc) under varying temperatures (0–25°C) and solvents (DMF, DCM). Optimize deprotection steps with TFA/water mixtures .

    Q. How does Boc-D-ser-OME function as a building block in peptide synthesis, and what are its steric/electronic limitations?

    • Approach : Perform coupling efficiency assays with model peptides (e.g., Gly-Ser-X). Use computational tools (e.g., Gaussian) to calculate steric hindrance and electron density maps. Validate with MALDI-TOF mass spectrometry .

    Q. What analytical techniques are most reliable for confirming Boc-D-ser-OME’s structural integrity and purity?

    • Protocol :

    TechniquePurposeCritical Parameters
    NMRConfirm stereochemistry1^1H shifts (δ 1.4 ppm for Boc CH3_3), 13^13C for carbonyl groups
    HPLCPurity assessmentC18 column, 0.1% TFA in H2_2O/MeCN gradient
    IRFunctional groupsBoc C=O stretch (~1680 cm1^{-1}) .

    Advanced Research Questions

    Q. How to resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns) for Boc-D-ser-OME derivatives?

    • Analysis Framework :

    Verify synthetic steps : Cross-check reagents, reaction times, and purification methods.

    Rule out solvates/polymorphs : Perform X-ray crystallography or DSC.

    Consider dynamic effects : Variable-temperature NMR to identify conformational exchange .

    Q. What experimental designs are suitable for studying Boc-D-ser-OME’s role in enzymatic mechanisms (e.g., serine protease inhibition)?

    • Strategy :

    • Use kinetic assays (e.g., Michaelis-Menten plots) with fluorogenic substrates.
    • Employ site-directed mutagenesis to probe active-site interactions.
    • Validate with molecular docking (AutoDock Vina) and MD simulations .

    Q. How can computational models predict Boc-D-ser-OME’s stability under physiological conditions?

    • Workflow :

    Quantum Mechanics (QM) : Calculate hydrolysis energy barriers (B3LYP/6-31G*).

    Molecular Dynamics (MD) : Simulate solvation in PBS buffer (GROMACS).

    Validate experimentally : Monitor degradation via LC-MS at 37°C/pH 7.4 .

    Q. What are the reproducibility challenges in Boc-D-ser-OME synthesis, and how to mitigate them?

    • Best Practices :

    • Document all reaction parameters (e.g., humidity, stirring speed).
    • Use internal standards (e.g., Boc-Gly-OMe) for yield normalization.
    • Share raw spectral data and chromatograms in supplementary materials .

    Q. How to design a study exploring Boc-D-ser-OME’s impact on peptide secondary structure (e.g., β-sheet vs. α-helix)?

    • Method :

    • Synthesize model peptides with D-Ser substitutions.
    • Analyze structures via CD spectroscopy and 2D NOESY.
    • Correlate with computational predictions (e.g., PEP-FOLD) .

    Data Contradiction & Validation

    Q. How to address conflicting reports on Boc-D-ser-OME’s reactivity in nucleophilic environments?

    • Resolution Steps :

    Replicate literature protocols exactly (e.g., solvent purity, inert atmosphere).

    Perform control experiments with/without competing nucleophiles (e.g., DIPEA).

    Use high-resolution MS to identify byproducts .

    Tables for Methodological Reference

    Table 1 : Key Characterization Parameters for Boc-D-ser-OME

    PropertyMethodAcceptable Range
    PurityHPLC≥95% (254 nm)
    [α]D_DPolarimetry-15° to -20° (c=1, MeOH)
    Melting PointDSC82–84°C

    Table 2 : Common Pitfalls in Boc-D-ser-OME Research

    IssueSolutionEvidence Source
    Low coupling efficiencyPre-activate with HOBt/DIC
    Boc deprotection side reactionsUse 20% TFA with scavengers
    Chiral inversionAvoid prolonged basic conditions

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.